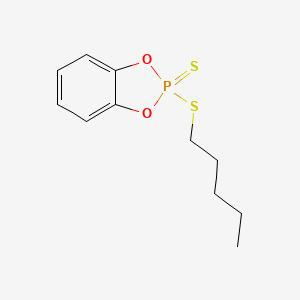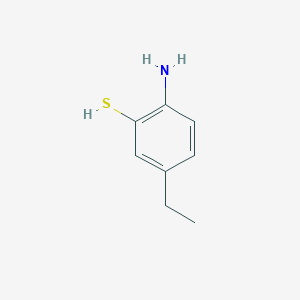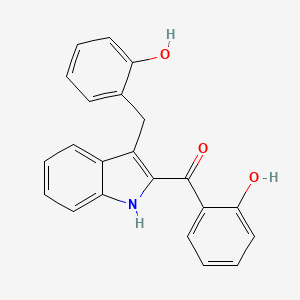
Uvarindole C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Uvarindole C involves the alkylation of indole with hydroxybenzyl units. The key step in the synthesis is the substitution at the 2 and 3 positions of the indole ring with hydroxybenzoyl units . The reaction conditions typically involve the use of salicylic alcohol as a reagent and a suitable catalyst to facilitate the alkylation process .
Chemical Reactions Analysis
Uvarindole C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyindole derivatives, while reduction can produce dihydroindole compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Uvarindole C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in cellular processes. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, its anticancer properties could be linked to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Uvarindole C is part of a group of benzylated indole alkaloids, which includes similar compounds such as Uvarindole A, Uvarindole B, and Uvarindole D . These compounds share a common indole core structure but differ in the number and position of benzyl and hydroxybenzyl substituents . This compound is unique due to its specific substitution pattern at the 2 and 3 positions of the indole ring, which contributes to its distinct chemical and biological properties .
Similar compounds include:
Uvarindole A: Substituted at the 1, 2, and 3 positions with hydroxybenzyl units.
Uvarindole B: Substituted at the 1, 2, 3, and 5 positions with hydroxybenzyl units.
Uvarindole D: A dihydroindol-3-one with hydroxybenzyl units at the N (1) and C (2) positions.
These compounds, while structurally related, exhibit different biological activities and reactivities due to their unique substitution patterns .
Properties
CAS No. |
94977-31-8 |
|---|---|
Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-[3-[(2-hydroxyphenyl)methyl]-1H-indol-2-yl]methanone |
InChI |
InChI=1S/C22H17NO3/c24-19-11-5-1-7-14(19)13-17-15-8-2-4-10-18(15)23-21(17)22(26)16-9-3-6-12-20(16)25/h1-12,23-25H,13H2 |
InChI Key |
IYHNODGCMSGUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC=CC=C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



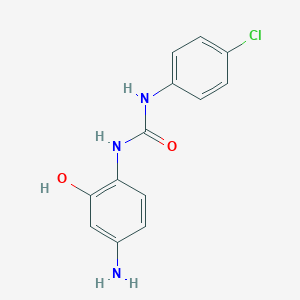
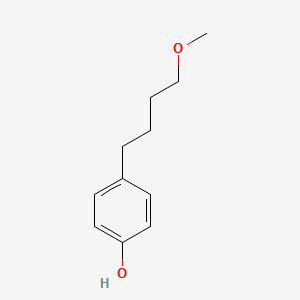

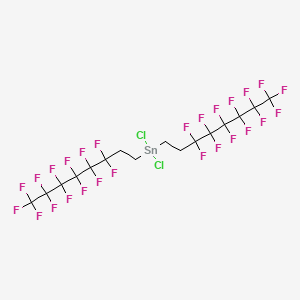
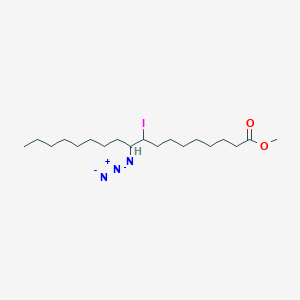
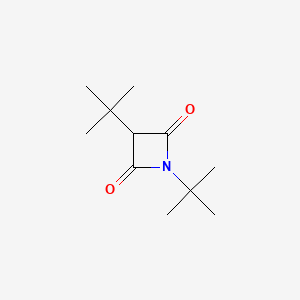

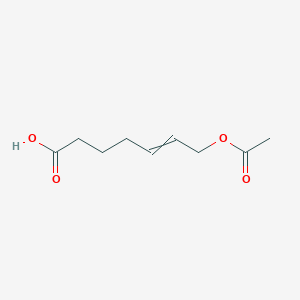

![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
